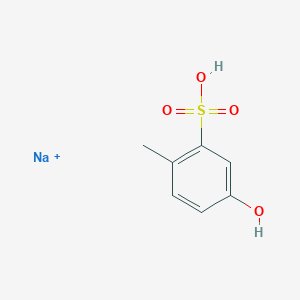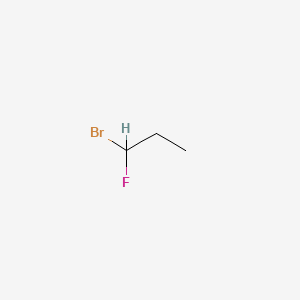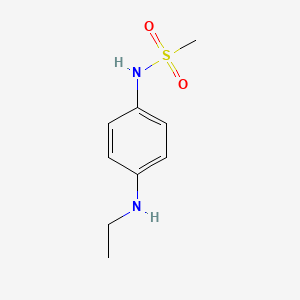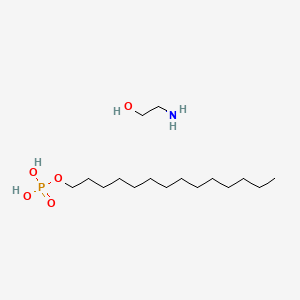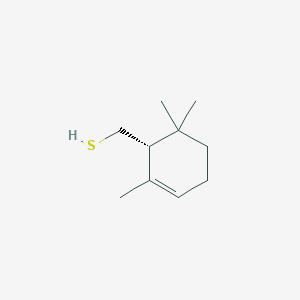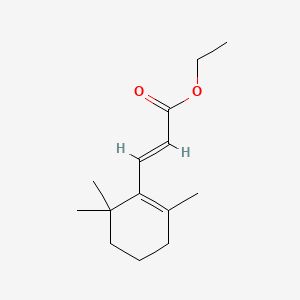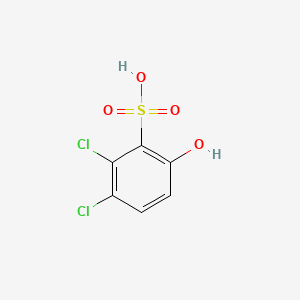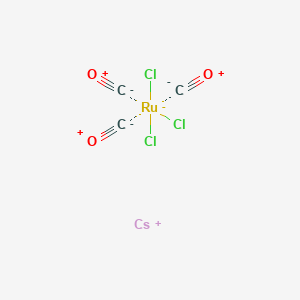
Cesium tricarbonyltrichlororuthenate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of cesium tricarbonyltrichlororuthenate typically involves the reaction of ruthenium trichloride with cesium carbonate in the presence of carbon monoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
Cesium tricarbonyltrichlororuthenate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, typically using reducing agents such as hydrogen or hydrazine.
Substitution: Ligand substitution reactions are common, where the carbonyl or chloride ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like oxygen or chlorine, and reducing agents like hydrogen or hydrazine.
科学的研究の応用
Cesium tricarbonyltrichlororuthenate has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbonylation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in radiopharmaceuticals for imaging and therapy.
Industry: It is used in the development of new materials and as a precursor for other ruthenium-based compounds .
作用機序
The mechanism by which cesium tricarbonyltrichlororuthenate exerts its effects involves the interaction of its ligands with target molecules. The carbonyl and chloride ligands can participate in coordination with other metal centers or organic molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Cesium tricarbonyltrichlororuthenate can be compared with other similar compounds, such as:
Cesium trichlororuthenate: Lacks the carbonyl ligands, leading to different reactivity and applications.
Ruthenium tricarbonyl complexes: These compounds have similar carbonyl ligands but may differ in their counterions, affecting their solubility and reactivity.
Cesium carbonate: Used as a base in organic synthesis, but lacks the metal center and carbonyl ligands present in this compound
These comparisons highlight the unique combination of ligands and metal center in this compound, which contributes to its distinct chemical properties and applications.
特性
CAS番号 |
22594-81-6 |
|---|---|
分子式 |
C3Cl3CsO3Ru |
分子量 |
424.4 g/mol |
IUPAC名 |
cesium;carbon monoxide;trichlororuthenium(1-) |
InChI |
InChI=1S/3CO.3ClH.Cs.Ru/c3*1-2;;;;;/h;;;3*1H;;/q;;;;;;+1;+2/p-3 |
InChIキー |
GXHWUVQTDBGPOA-UHFFFAOYSA-K |
正規SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Ru-](Cl)Cl.[Cs+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



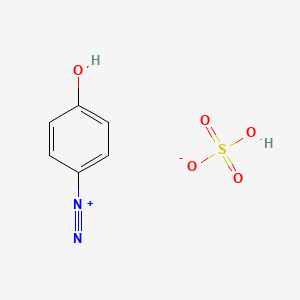
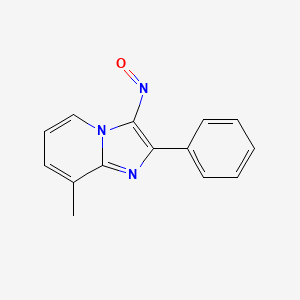


![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)
